molecular formula C12H21NO4 B8185021 3-Methoxymethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester

3-Methoxymethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8185021
M. Wt: 243.30 g/mol
InChI Key: DZSWWZASZDLNHB-UHFFFAOYSA-N
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Description

3-Methoxymethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C12H21NO4 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxymethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditionsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is common to monitor the reaction progress and verify the final product’s structure and purity .

Chemical Reactions Analysis

Types of Reactions

3-Methoxymethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols, and substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .

Mechanism of Action

The mechanism of action of 3-Methoxymethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxymethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxymethyl group at the 3-position and the oxo group at the 4-position allows for unique interactions with molecular targets and enables specific chemical transformations that are not possible with similar compounds .

Properties

IUPAC Name

tert-butyl 3-(methoxymethyl)-4-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-6-5-10(14)9(7-13)8-16-4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSWWZASZDLNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1,1-dimethylethyl (3E)-3-[(methyloxy)methylidene]-4-oxo-1-piperidinecarboxylate D30 (1.5 g) was dissolved in methanol (30 ml), and then 5% Pd/C (1 g) was added. The reaction mixture was hydrogenated at atmospheric pressure for 6 hours. Then the Pd/C was removed by filtration and the solution was evaporated in vacuo to afford the desired product D31 as a pale yellow oil in 1.2 g. LCMS [M-56+H] 188.1@1.53 min (5 min run)
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step Two

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